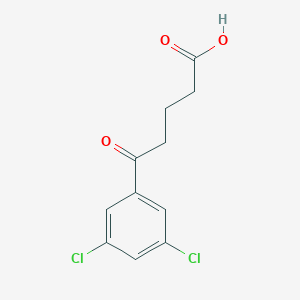

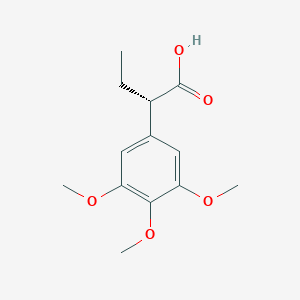

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related ethylenes and their derivatives, including ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate, often involves strategies such as the Knoevenagel condensation or radical initiation processes. For instance, trisubstituted ethylenes with various substituents have been prepared through the piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and cyanoacetates, characterized by CHN analysis, IR, and NMR spectroscopy (Awadallah et al., 2021).

Molecular Structure Analysis

The molecular and crystal structures of similar compounds have been elucidated using single crystal X-ray diffraction, revealing details about the arrangement and interaction within the crystal lattice. For example, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have shown how intermolecular interactions influence crystal packing stability (Kaur et al., 2012).

Chemical Reactions and Properties

Compounds similar to ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate participate in a variety of chemical reactions, including copolymerization with styrene, which can be influenced by the presence of substituents on the phenyl ring. These reactions are typically catalyzed under specific conditions, such as radical initiation at elevated temperatures (Hussain et al., 2019).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments and applications. Although specific data on ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate is scarce, related studies provide insights into the factors affecting these properties, such as crystal packing and hydrogen bonding (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's functional groups and molecular structure. For example, the presence of electron-withdrawing or donating groups can significantly affect the compound's reactivity in various chemical reactions, as demonstrated in copolymerization studies (Cappas et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Copolymerization

Synthesis and Styrene Copolymerization of Novel Halogen, Alkoxy, and Alkyl Ring-Disubstituted Isopropyl 2-Cyano-3-Phenyl-2-Propenoates Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate and similar trisubstituted ethylenes were prepared and copolymerized with styrene to form novel copolymers. These ethylenes were synthesized through piperidine catalyzed Knoevenagel condensation of ring-substituted benzaldehydes and isopropyl cyanoacetate, followed by radical initiation copolymerization with styrene. The resulting copolymers' composition was determined from nitrogen analysis, and their structure was analyzed using various techniques including IR, 1H and 13C-NMR, GPC, DSC, and TGA. This research highlighted the thermal stability and decomposition patterns of these copolymers, providing insights into their potential applications in various industries due to their unique properties (Hussain et al., 2019).

Eigenschaften

IUPAC Name |

ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFO4/c1-3-18-10(16)6-9(15)7-4-5-8(13)12(17-2)11(7)14/h4-5H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDAFJXGOUJVGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C(=C(C=C1)Br)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60582877 |

Source

|

| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

CAS RN |

194804-99-4 |

Source

|

| Record name | Ethyl 3-(4-bromo-2-fluoro-3-methoxyphenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60582877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.